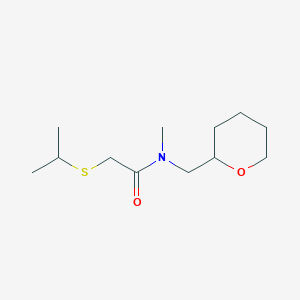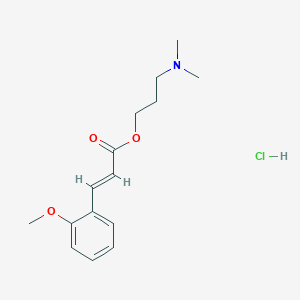![molecular formula C13H19Cl2NO2 B5398570 1,1'-[(2,6-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5398570.png)
1,1'-[(2,6-dichlorobenzyl)imino]di(2-propanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[(2,6-dichlorobenzyl)imino]di(2-propanol), commonly known as DCBI, is a chemical compound that has been widely used in various scientific research applications. It is a chiral molecule that contains two hydroxyl groups and an imine group, making it a versatile compound for different research studies.
Wirkmechanismus
The mechanism of action of DCBI is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. The imine group in DCBI can form a Schiff base with amino groups in the cell membrane, leading to membrane damage and cell death.
Biochemical and Physiological Effects
DCBI has been shown to have low toxicity and is well-tolerated in laboratory animals. It does not appear to have any significant effects on blood pressure, heart rate, or respiratory function. However, further studies are needed to determine its long-term effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
DCBI has several advantages for use in laboratory experiments. It is easy to synthesize, has a high purity, and is stable under a wide range of conditions. However, its low solubility in water can limit its use in certain experiments. Additionally, its mechanism of action is not well-understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on DCBI. One area of interest is its potential use as a therapeutic agent for infectious diseases. Further studies are needed to determine its efficacy against different types of microorganisms and to optimize its dosing and delivery methods. DCBI could also be used as a chiral auxiliary in organic synthesis to produce enantiomerically pure compounds. Finally, more research is needed to fully understand the mechanism of action of DCBI and its long-term effects on human health.
Conclusion
In conclusion, 1,1'-[(2,6-dichlorobenzyl)imino]di(2-propanol) is a versatile compound that has been widely used in various scientific research applications. Its synthesis method has been optimized to produce high yields of pure DCBI, making it a reliable source for scientific research. DCBI has several advantages for use in laboratory experiments, including its stability and low toxicity. However, further studies are needed to fully understand its mechanism of action and potential use as a therapeutic agent.
Synthesemethoden
DCBI can be synthesized through a multistep reaction process that involves the condensation of 2,6-dichlorobenzyl chloride with diisopropanolamine. The resulting intermediate is then reacted with formaldehyde to produce DCBI. This synthesis method has been optimized to produce high yields of pure DCBI, making it a reliable source for scientific research.
Wissenschaftliche Forschungsanwendungen
DCBI has been extensively studied for its potential use in pharmaceuticals, agrochemicals, and as a chiral auxiliary in organic synthesis. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. DCBI has also been used as a chiral ligand in asymmetric catalysis, allowing for the production of enantiomerically pure compounds.
Eigenschaften
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO2/c1-9(17)6-16(7-10(2)18)8-11-12(14)4-3-5-13(11)15/h3-5,9-10,17-18H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIWYAAXGZOYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=C(C=CC=C1Cl)Cl)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5398507.png)
![{2-[rel-(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5398511.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5398515.png)
![1-{1-[2-chloro-5-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5398517.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5398525.png)
![[1-(2-methylquinolin-4-yl)-4-(tetrahydro-2H-pyran-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B5398528.png)


![ethyl 5-methyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5398542.png)
![(3S*,4S*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5398543.png)
![1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide](/img/structure/B5398560.png)
![N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide](/img/structure/B5398568.png)
![5-fluoro-N,N-dimethyl-2-[((2S,5R)-5-{[methyl(pyridin-3-ylmethyl)amino]methyl}tetrahydrofuran-2-yl)methyl]pyrimidin-4-amine](/img/structure/B5398577.png)